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Compound of Interest

Compound Name: Roquefortine E

Cat. No.: B1233467

An In-depth Examination of a Rare Diketopiperazine Alkaloid for Scientific and Drug
Development Professionals

Introduction

Roquefortine E is a naturally occurring diketopiperazine alkaloid with the molecular formula
C27H31N502. First isolated from an Australian soil isolate of the ascomycete Gymnoascus
reessii, it represents a unique structural analogue within the broader roquefortine class of
mycotoxins. Unlike its more prevalent congener, Roquefortine C, Roquefortine E possesses
an additional isoprenyl group on the imidazole ring. This structural modification likely influences
its biological activity, which has been reported as showing selective, albeit weak, antitumor
properties. This technical guide provides a comprehensive overview of the available scientific
data on Roquefortine E, including its physicochemical properties, isolation, structural
elucidation, and preliminary biological evaluation, to serve as a foundational resource for
researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

Roquefortine E is a complex heterocyclic molecule with a molecular weight of 457.57 g/mol .
Its structure features a central diketopiperazine core fused to a tryptoline system, with a
characteristic exocyclic double bond connected to a substituted imidazole ring. The presence of
two isoprenyl units is a distinguishing feature.
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Property Value Source

Molecular Formula C27H31N502 Clark et al., 2005
Molecular Weight 457.57 g/mol Clark et al., 2005
Appearance Amorphous solid Clark et al., 2005

Soluble in ethanol, methanol,
Solubility DMF, and DMSO. Poor water Bioaustralis Fine Chemicals
solubility.

Experimental Protocols
Isolation of Roquefortine E from Gymnoascus reessii

The following protocol is based on the methodology described by Clark et al. in the Journal of
Natural Products (2005).

1. Fungal Cultivation:

e The producing organism, Gymnoascus reessii (MST-F8413), is cultured on solid-phase
potato dextrose agar (PDA) in Petri dishes.

e The plates are incubated at room temperature for a period of 14 to 21 days, or until sufficient
mycelial growth is observed.

2. Extraction:

e The agar and mycelial mass are diced and exhaustively extracted with a suitable organic
solvent, such as ethyl acetate (EtOAC).

e The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:

e The crude extract is subjected to preliminary fractionation using a reversed-phase flash
chromatography system (e.g., C18 silica gel). A step-gradient of increasing methanol
(MeOH) in water (H20) is employed as the mobile phase.
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e Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC)
or high-performance liquid chromatography (HPLC), are pooled.

 Final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) using a C18
column and an isocratic or gradient elution with an acetonitrile (ACN)/H20 mobile phase,

yielding pure Roquefortine E.

Structural Elucidation

The structure of Roquefortine E was determined through extensive spectroscopic analysis, as
detailed in the initial isolation study.

Spectroscopic Data
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Technique Key Observations

The proton NMR spectrum reveals signals

characteristic of the tryptoline and imidazole ring
1H NMR systems, as well as two distinct isoprenyl

groups. Key signals include aromatic protons,

olefinic protons, and methyl singlets.

The carbon NMR spectrum shows 27 distinct
resonances, consistent with the molecular
formula. Signals for carbonyl carbons of the

13C NMR _ _ _ _ .
diketopiperazine, aromatic and olefinic carbons,
and aliphatic carbons of the isoprenyl groups

are observed.

High-resolution mass spectrometry (HRMS) is
M Spect try (MS) used to confirm the molecular formula
ass Spectrometr
P Y C27H31N502. Fragmentation patterns can

provide further structural information.

The IR spectrum typically shows absorption
bands for N-H and C=0 stretching, indicative of

Infrared (IR) the amide functionalities in the diketopiperazine
ring, as well as C=C and C-H stretching

vibrations.

The UV spectrum in methanol exhibits
Ultraviolet (UV) absorption maxima characteristic of the

chromophores present in the molecule.

Note: Specific chemical shift values and coupling constants are detailed in the primary literature
(Clark et al., 2005).

Biological Activity

Preliminary studies have indicated that Roquefortine E possesses selective, yet weak,
antitumor activity.[1] It is described as an analogue of Roquefortine C and shares structural
similarities with phenylahistin, a known antimitotic agent, due to the additional isoprenyl unit on
the imidazole moiety.[1]
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Further in-depth studies on the cytotoxic profile and the specific cell lines sensitive to
Roquefortine E are required to fully characterize its potential as an anticancer agent. The
mechanism of its antitumor action has not yet been elucidated.

Synthesis and Biosynthesis

To date, a total synthesis of Roquefortine E has not been reported in the scientific literature.
The structural complexity, particularly the stereochemistry of the fused ring system, presents a
significant synthetic challenge.

The biosynthetic pathway of Roquefortine E has not been explicitly studied. However, it is
likely to share early biosynthetic steps with Roquefortine C, which is known to be derived from
the amino acids L-tryptophan and L-histidine. The biosynthesis of Roquefortine C involves a
non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, followed by
prenylation. It can be hypothesized that the biosynthesis of Roquefortine E follows a similar
pathway with an additional prenylation step on the imidazole ring.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the discovery and initial
characterization of novel natural products like Roquefortine E.
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Workflow for Natural Product Discovery.
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Conclusion

Roquefortine E is a rare and structurally interesting member of the roquefortine family of
natural products. While its initial isolation and structural characterization have been
established, there remains a significant gap in the understanding of its biological activity,
mechanism of action, and synthetic accessibility. The preliminary data suggesting antitumor
activity warrants further investigation, positioning Roquefortine E as a potential, albeit modest,
lead compound for drug development. This guide consolidates the currently available
information to facilitate and encourage further research into this unique fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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